1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid

Beschreibung

Molecular Architecture and IUPAC Nomenclature

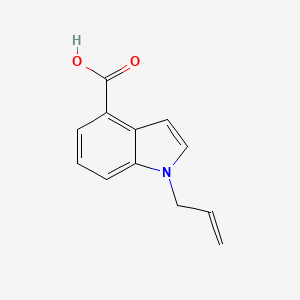

The molecular architecture of 1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid encompasses a bicyclic indole core structure with two distinct substituents that define its chemical identity and reactivity profile. The compound possesses the molecular formula C12H11NO2 with a molecular weight of 201.22 grams per mole, establishing its position within the medium-sized organic molecule category. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-prop-2-enylindole-4-carboxylic acid, reflecting the systematic naming conventions that prioritize the indole ring as the principal functional group.

The structural framework consists of a fused benzene and pyrrole ring system characteristic of indole compounds, with the prop-2-en-1-yl substituent attached to the nitrogen atom at position 1 and the carboxylic acid functional group located at position 4 of the indole ring. This specific substitution pattern creates a unique molecular geometry that influences both the electronic properties and steric accessibility of reactive sites. The InChI identifier InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-6,8H,1,7H2,(H,14,15) provides a standardized representation of the molecular connectivity and hydrogen atom distribution.

The canonical SMILES notation C=CCN1C=CC2=C(C=CC=C21)C(=O)O offers a linear representation of the molecular structure that facilitates computational analysis and database searching. The compound registry number 1096815-22-3 serves as an additional identifier that links this structure to various chemical databases and regulatory frameworks. The systematic analysis of molecular descriptors reveals specific stereochemical considerations arising from the terminal alkene functionality in the prop-2-en-1-yl substituent, which introduces potential geometric isomerism considerations in synthetic applications.

Eigenschaften

IUPAC Name |

1-prop-2-enylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-10(12(14)15)4-3-5-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSSYUAYTNIVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The key synthetic challenge lies in the direct introduction of the isopropenyl group at the indole nitrogen , which is sterically and electronically demanding, and the selective functionalization of the 4-position on the indole ring.

Preparation Methods

Indirect Multi-Step Synthetic Strategies

Two principal indirect approaches have been reported historically:

Five-Stage Synthesis via N-Isopropenylindoline Intermediate

- Step 1: Preparation of N-isopropenylindoline, a reduced form of indole.

- Step 2: Oxidation of N-isopropenylindoline to the corresponding N-isopropenylindole.

- Step 3: Introduction of the carboxyl group (methoxycarbonyl) at position 3 or 4.

- Overall Yield: Approximately 60%.

This method is relatively efficient but involves multiple oxidation and substitution steps, requiring careful control of reaction conditions to avoid degradation or side reactions.

Novel Copper(I) Iodide-Catalyzed Intramolecular Ullmann Reaction

A more recent and efficient method involves a copper(I) iodide-catalyzed intramolecular Ullmann reaction to synthesize N-substituted 1H-indole-4-carboxylic acids:

- Starting Materials: α-formyl-(o-bromophenyl)acetate derivatives and appropriate amines.

- Reaction Conditions: Reflux in methanol with CuI catalyst (5 mol %), potassium phosphate base, at elevated temperatures (80–140°C).

- Key Step: Cyclization of enamines formed from the starting materials to yield the N-isopropenyl indole core.

- Yield: Moderate, typically up to 50% under optimized conditions.

This method simplifies the synthesis by combining cyclization and N-substitution in fewer steps, though yields can be improved by optimizing temperature and reaction time.

Additional Synthetic Notes from Related Indoline-2-Carboxylic Acid Preparations

Though focused on indoline-2-carboxylic acids, some procedural insights are relevant:

- Use of oxalyl chloride in dry dichloromethane to convert carboxylic acids to acid chlorides.

- Subsequent condensation with amines to form hydrazides or amides.

- Careful pH control during hydrolysis and crystallization steps, typically maintaining pH 9–11.

- Temperature control during concentration and precipitation to improve purity and yield.

These techniques can be adapted for the preparation of indole derivatives with carboxylic acid groups.

Comparative Data Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- The propenyl group at position 1 may enhance solubility via non-polar interactions .

- 1-Propyl-1H-indole-2-carboxylic acid (): The 2-carboxylic acid group creates steric hindrance near the indole nitrogen, possibly reducing nucleophilic reactivity compared to the 4-substituted analog.

- Ethyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate (): The propargyl (alkyne) group at position 1 enables click chemistry applications, while the ester at position 2 reduces acidity compared to carboxylic acid derivatives .

Functional Group Diversity

- 1H-Indole-4-carbaldehyde (): The aldehyde group at position 4 is more reactive than carboxylic acid, participating in condensations (e.g., Schiff base formation) but lacks ionizability .

Physicochemical Properties

- Melting Points :

- Solubility : Carboxylic acid derivatives (target, ) exhibit pH-dependent solubility, whereas esters () and aldehydes () are more lipophilic.

Biologische Aktivität

1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid, an indole derivative, has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a prop-2-en-1-yl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 4-position. Its structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cell signaling pathways. It may inhibit specific enzymes involved in cell proliferation, leading to antiproliferative effects. The compound's interaction with various molecular targets is essential for its therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it was found to inhibit growth effectively. The mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Numerous studies have explored the anticancer potential of indole derivatives, including this compound. For instance, in vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The following table summarizes findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Gudipati et al., 2011 | HeLa | 12.5 | Induction of apoptosis |

| Kumar et al., 2010 | MCF-7 | 8.6 | Cell cycle arrest at G2/M phase |

| Shalini et al., 2021 | IMR-32 | 15.0 | Inhibition of proliferation |

These results indicate a dose-dependent inhibition of cell growth, highlighting the compound's potential as a chemotherapeutic agent.

Study on Anticancer Effects

A notable study by Gudipati et al. (2011) synthesized various indole derivatives and screened them for anticancer activity against HeLa cells using an MTT assay. The results indicated that compounds with modifications on the indole ring showed enhanced cytotoxicity compared to unmodified structures.

Mechanistic Insights

Kumar et al. (2010) investigated the mechanism of action by evaluating cell cycle progression in MCF-7 cells treated with this compound. The study revealed that the compound induced G2/M phase arrest, suggesting its potential role in cancer therapy by halting cell division.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Prop-2-en-1-yl)-1H-indole-4-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves esterification of 1H-indole-4-carboxylic acid using alcohols (e.g., ethanol) under acidic conditions (conc. H₂SO₄) followed by propargylation. For example, refluxing 1H-indole-4-carboxylic acid with absolute ethanol and H₂SO₄ yields the ethyl ester intermediate, which can undergo further functionalization (e.g., hydrazide formation via reaction with hydrazine hydrate) . Propargylation is typically achieved using propargyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the allyl group. Monitoring reaction progress via TLC and purification via recrystallization (e.g., petroleum ether) is critical .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

- Methodological Answer : Combine analytical techniques:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., indole-5-carboxylic acid melts at 208–210°C) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Elemental Analysis : Match calculated and experimental C/H/N ratios .

Q. What are the key challenges in synthesizing indole-4-carboxylic acid derivatives, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Low yields due to side reactions during propargylation.

Solution : Optimize reaction time/temperature and use inert atmospheres (N₂/Ar) to suppress oxidation. - Challenge 2 : Difficulty in isolating intermediates (e.g., hydrazides).

Solution : Use solvent systems with high polarity differences (e.g., ethanol/water) for recrystallization . - Challenge 3 : Isomerization during allyl group introduction.

Solution : Monitor reaction progress with TLC and employ regioselective catalysts .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Software Tools : Use Gaussian or COSMO-RS for DFT calculations.

- Predicted Properties :

| Property | Predicted Value | Reference |

|---|---|---|

| LogP (lipophilicity) | ~2.1 (moderate) | |

| pKa (carboxylic acid) | 4.09 ± 0.30 | |

| Solubility (mg/mL) | <0.1 in water |

Q. What strategies resolve contradictions in crystallographic data for indole derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray sources (synchrotron) to minimize noise.

- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for twinned crystals). For anisotropic displacement ellipsoids, visualize with ORTEP-3 .

- Case Study : If twinning is detected (e.g., Rint > 0.1), apply twin refinement in SHELXL with HKLF5 format .

Q. How can reaction mechanisms for novel indole-4-carboxylic acid derivatives be elucidated?

- Methodological Answer :

- Step 1 : Perform kinetic studies (e.g., varying temperature/reactant ratios) to identify rate-determining steps.

- Step 2 : Use trapping experiments (e.g., radical scavengers) or isotopic labeling (²H/¹³C) to detect intermediates.

- Step 3 : Computational Studies (DFT): Map energy profiles for proposed pathways. For example, the condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinones proceeds via a Knoevenagel mechanism, as shown in .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of indole-4-carboxylic acid analogs?

- Methodological Answer :

- Factor 1 : Variations in assay conditions (e.g., pH, solvent). Standardize protocols using PBS (pH 7.4) and DMSO controls.

- Factor 2 : Impurity interference. Re-test compounds after rigorous purification (e.g., prep-HPLC).

- Factor 3 : Structural analogs. Compare activities of positional isomers (e.g., indole-4-carboxylic vs. indole-5-carboxylic acid) using SAR studies .

Methodological Best Practices

Q. What are the optimal conditions for recrystallizing indole-4-carboxylic acid derivatives?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water for hydrazides, DMF/acetic acid for oxadiazoles) .

- Temperature Gradient : Cool hot saturated solutions slowly (1°C/min) to maximize crystal size.

- Purity Check : Validate via HPLC (retention time matching) and PXRD (diffraction pattern comparison) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.